molecular formula C32H28BrN3Sn B11943018 N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine CAS No. 195383-87-0

N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine

Cat. No.: B11943018
CAS No.: 195383-87-0
M. Wt: 653.2 g/mol
InChI Key: OSXUXVDSBHFYRO-UHFFFAOYSA-N
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Description

N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine is a complex organic compound characterized by the presence of bromophenyl, diazenyl, triphenylstannyl, and dimethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine typically involves a multi-step process. The initial step often includes the diazotization of 4-bromoaniline to form the diazonium salt. This intermediate is then coupled with a stannylated phenyl compound under controlled conditions to yield the desired product. The reaction conditions usually involve maintaining a low temperature and using solvents like ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biological probe or imaging agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The diazenyl group may participate in electron transfer processes, while the stannyl group can facilitate the formation of organometallic complexes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-Bromophenyl)diazenyl]-1-naphthalenamine
  • 4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline

Uniqueness

N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for specialized applications in research and industry.

Properties

CAS No.

195383-87-0

Molecular Formula

C32H28BrN3Sn

Molecular Weight

653.2 g/mol

IUPAC Name

4-[(4-bromophenyl)diazenyl]-N,N-dimethyl-3-triphenylstannylaniline

InChI

InChI=1S/C14H13BrN3.3C6H5.Sn/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12;3*1-2-4-6-5-3-1;/h3-7,9-10H,1-2H3;3*1-5H;

InChI Key

OSXUXVDSBHFYRO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)Br)[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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